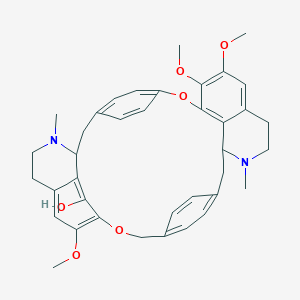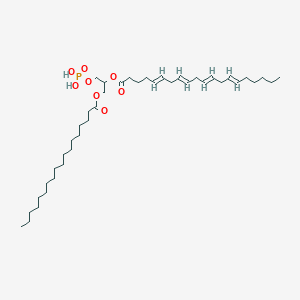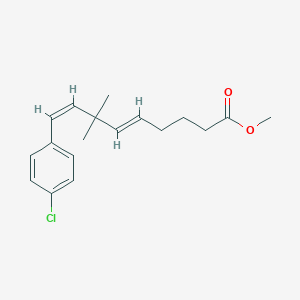
Duocarmycin B2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Duocarmycin B2 is a natural product that belongs to the family of antitumor antibiotics. It is a potent cytotoxic agent that has shown promising results in the treatment of various types of cancer.
Scientific Research Applications
Unique Mechanism of Action and Medicinal Chemistry :
- Duocarmycins are notable for their exceptional potency, unique mechanism of action, and effectiveness in multidrug-resistant tumor models. Their potential for cancer therapy has been a subject of interest for over four decades, yet no duocarmycin-based therapeutic has achieved clinical approval (Jukes et al., 2020).
Use in Antibody-Drug Conjugates (ADCs) :
- Duocarmycins have been utilized as payloads in the development of ADCs. More than 15 duocarmycin-based ADCs have been studied preclinically, with some, like SYD985, receiving Fast-Track Designation status. However, challenges in efficacy, pharmacokinetic profiles, and toxicological activities have been encountered (Yao et al., 2021).
Chemical and Biological Explorations :
- Studies have focused on understanding the structure of duocarmycins and their effects on biological activity, especially in the context of the development of new anticancer therapeutics. These studies include chemical synthesis, bioconjugation, and prodrug formation (Ghosh et al., 2009).
Solid-Phase Synthesis and Biological Activity :
- Research has been conducted on the solid-phase synthesis of duocarmycin analogues and the effects of C-terminal substitution on their biological activity. Such studies are significant for the development of ADCs and for understanding the sequence selectivity and antiproliferative activity of duocarmycins (Stephenson et al., 2015).
Nature's Prodrugs :
- Duocarmycins are considered extremely stable until they bind to their DNA target, acting almost like natural prodrugs. This property makes them particularly interesting for targeted cancer therapy (Searcey, 2002).
Cytochrome P450 (CYP) Bioactivation :
- The potential of duocarmycins for CYP-mediated cancer cell kill has been explored. This involves studying duocarmycin-based bioprecursors for their activation by cytochrome P450 enzymes, offering insights into targeted cancer therapy (Ortúzar et al., 2021).
Molecular Simulation Studies :
- Molecular dynamics and simulations have been used to investigate aspects of duocarmycin binding to DNA, providing insights into their mechanism of action at a molecular level (Spiegel et al., 2006).
Reactivity with Nucleosome Architecture :
- Studies on the reactivity of duocarmycin B2 with nucleosomes have shown that nucleosome assembly alters the accessibility of the agent to duplex DNA, influencing its design as an antitumor agent (Zou et al., 2016).
properties
CAS RN |
124325-94-6 |
|---|---|
Product Name |
Duocarmycin B2 |
Molecular Formula |
C26H26BrN3O8 |
Molecular Weight |
588.4 g/mol |
IUPAC Name |
methyl (2R,8S)-8-(bromomethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate |
InChI |
InChI=1S/C26H26BrN3O8/c1-26(25(34)38-5)23(32)18-17-12(9-27)10-30(14(17)8-15(31)20(18)29-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)28-13/h6-8,12,28-29,31H,9-10H2,1-5H3/t12-,26-/m1/s1 |
InChI Key |
UQPQXFUURNIVNJ-MZHQLVBMSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)C2=C3[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC |
SMILES |
CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC |
Canonical SMILES |
CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC |
synonyms |
duocarmycin B2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
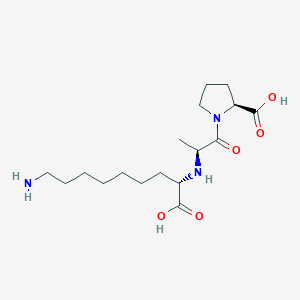
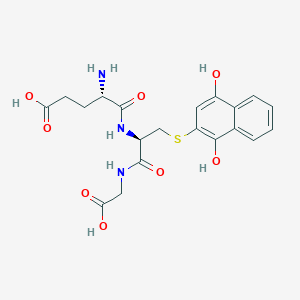
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)


